molecular formula C13H8ClNO3S B14568846 9-Chloroacridine-2-sulfonic acid CAS No. 61556-12-5

9-Chloroacridine-2-sulfonic acid

Cat. No.: B14568846
CAS No.: 61556-12-5
M. Wt: 293.73 g/mol
InChI Key: CZQPNQQEGGRAEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloroacridine-2-sulfonic acid typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . This method is commonly used to introduce the chloro group at the 9-position of the acridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Industrial production often focuses on scalability and cost-effectiveness while maintaining high-quality standards .

Scientific Research Applications

Chemistry

In chemistry, 9-chloroacridine-2-sulfonic acid is used as a precursor for the synthesis of various acridine derivatives. These derivatives are valuable in studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, acridine derivatives, including this compound, are used as fluorescent probes for visualizing biomolecules. Their ability to intercalate into DNA makes them useful in studying DNA-protein interactions and cellular processes .

Medicine

Acridine derivatives have shown promise in medicinal chemistry due to their broad spectrum of biological activities. They are investigated for their potential as anticancer, antimicrobial, and antiviral agents .

Industry

In industry, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for applications in materials science and photophysics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloroacridine-2-sulfonic acid is unique due to the presence of both chloro and sulfonic acid groups. These functional groups enhance its reactivity and allow for the synthesis of a wide range of derivatives. The sulfonic acid group also increases the compound’s solubility in water, making it suitable for various biological and industrial applications .

Properties

CAS No.

61556-12-5

Molecular Formula

C13H8ClNO3S

Molecular Weight

293.73 g/mol

IUPAC Name

9-chloroacridine-2-sulfonic acid

InChI

InChI=1S/C13H8ClNO3S/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(7-10(12)13)19(16,17)18/h1-7H,(H,16,17,18)

InChI Key

CZQPNQQEGGRAEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)S(=O)(=O)O)Cl

Origin of Product

United States

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